Tri-O-Benzoylation is Essential for Potent Tdp1 Inhibition: Direct Comparison with 5-Iodouridine and Other 5-Halogenated Uridines
In a direct head-to-head comparison, 2',3',5'-Tri-O-benzoyl-5-iodouridine demonstrated potent inhibition of human recombinant Tdp1 with an IC50 of 0.6 μM [1]. In stark contrast, the non-benzoylated parent nucleoside, 5-iodouridine, as well as other 5-halogenated uridines including 5-fluorouridine, 5-chlorouridine, and 5-bromouridine, exhibited no significant inhibition of Tdp1 up to a concentration of 50 μM (IC50 > 50 μM) [1]. This represents a greater than 83-fold difference in potency.
| Evidence Dimension | Inhibition of human recombinant Tdp1 enzyme (IC50) |
|---|---|
| Target Compound Data | 0.6 μM |
| Comparator Or Baseline | 5-Iodouridine (IC50 > 50 μM), 5-Fluorouridine (IC50 > 50 μM), 5-Chlorouridine (IC50 > 50 μM), 5-Bromouridine (IC50 > 50 μM) |
| Quantified Difference | > 83-fold lower IC50 |
| Conditions | Fluorescence-based oligonucleotide cleavage assay using purified recombinant human Tdp1 enzyme. |
Why This Matters
This quantitative difference demonstrates that the tri-O-benzoyl protection is not an inert modification but is required for Tdp1 engagement, making the compound uniquely suited for studies of lipophilic nucleoside-enzyme interactions and DNA repair inhibition.
- [1] Zakharenko, A. L.; Luzina, O. A.; Sokolov, D. N.; Chepanova, A. A.; Dyrkheeva, N. S.; Salomatina, O. V.; Khvostov, M. V.; Tolstikova, T. G.; Pokrovsky, A. G.; Lavrik, O. I.; et al. Inhibition of Tyrosyl-DNA Phosphodiesterase 1 by Lipophilic Pyrimidine Nucleosides. Molecules 2020, 25 (16), 3694. View Source
